molecular formula C9H16N2O2 B1321916 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 84033-75-0

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B1321916
CAS No.: 84033-75-0
M. Wt: 184.24 g/mol
InChI Key: AUOVFABBJRBKEQ-UHFFFAOYSA-N
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Description

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a heterocyclic compound with a unique spiro structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s structure features a spiro linkage between a diazaspiro and an oxaspiro ring, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing both nitrogen and oxygen atoms. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing automated systems and continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
  • 4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane
  • 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[2-(2,5-difluorophenyl)]

Uniqueness

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to its specific spiro structure and the presence of both nitrogen and oxygen atoms within the ring system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-11-7-9(13-6-8(11)12)2-4-10-5-3-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOVFABBJRBKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCNCC2)OCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 2
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 3
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 4
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 5
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Reactant of Route 6
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

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